molecular formula C17H16ClF3N6O B6447069 3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine CAS No. 2549028-83-1

3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6447069
CAS No.: 2549028-83-1
M. Wt: 412.8 g/mol
InChI Key: MCURVKMZWBFAFO-UHFFFAOYSA-N
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Description

3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in the development of bioactive molecules. This scaffold has been identified in published scientific literature as a key structural component in potent investigational agents, particularly in the field of antiparasitic therapeutics . For instance, compounds based on the triazolopyridazine structure have demonstrated low micromolar to sub-micromolar potency against pathogens like Cryptosporidium parvum , a cause of severe diarrheal disease, highlighting the therapeutic potential of this chemotype . The specific molecular architecture of this compound, which incorporates a piperidine linker and a chloropyridine moiety, suggests it is a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize it to explore the interactions between complex heterocyclic systems and biological targets, potentially leading to the development of novel enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use. The exact mechanism of action and full biological profile of this specific compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N6O/c18-12-9-22-6-3-13(12)28-10-11-4-7-26(8-5-11)15-2-1-14-23-24-16(17(19,20)21)27(14)25-15/h1-3,6,9,11H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCURVKMZWBFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a trifluoromethyl group, and a piperidine moiety linked through a methoxy group. Its molecular formula is C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O with a molecular weight of approximately 482.815 g/mol. The presence of fluorine atoms is significant as they often enhance biological activity through increased lipophilicity and metabolic stability.

Antitumor Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antitumor properties. For instance, certain related compounds have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative in related studies demonstrated IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that it can effectively bind to the ATP-binding site of c-Met kinase, which plays a crucial role in tumor growth and metastasis. The binding affinity was comparable to established inhibitors like Foretinib .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against human malignant cell lines using the MTT assay. The results indicated that compounds similar to This compound exhibited moderate to high cytotoxicity across different cell lines .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

In Vivo Studies

Further investigations into the in vivo efficacy of similar compounds revealed their potential to induce apoptosis in tumor cells and inhibit tumor growth in animal models . These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analog: 2-Methyl-4-({1-[3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Azetidin-3-yl}Oxy)Pyridine (CAS: 2640845-68-5)

Key Differences :

  • Pyridine Substitution : The target compound has a 3-chloro substituent, while the analog features a 2-methyl group. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methyl groups improve lipophilicity and metabolic stability .
  • Linker Chemistry: The target employs a piperidin-4-yl-methoxy linker (6-membered ring), whereas the analog uses an azetidin-3-yl-oxy group (4-membered ring).
  • Molecular Weight : The analog has a molecular weight of 350.30 g/mol (C₁₅H₁₃F₃N₆O), while the target compound’s molecular formula (C₁₆H₁₄ClF₃N₆O) suggests a higher weight (~383.77 g/mol), which may influence pharmacokinetic properties like absorption and distribution.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog (CAS: 2640845-68-5)
Core Structure 3-Chloro-4-methoxy pyridine 2-Methyl-4-oxy pyridine
Heterocyclic Linker Piperidin-4-yl-methoxy (6-membered) Azetidin-3-yl-oxy (4-membered)
Triazolopyridazine Group 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl
Molecular Weight ~383.77 g/mol 350.30 g/mol
Key Functional Groups Chlorine (electron-withdrawing), trifluoromethyl (lipophilicity) Methyl (lipophilicity), trifluoromethyl

Preparation Methods

Direct Halogenation of 4-Hydroxypyridine

4-Hydroxypyridine undergoes regioselective chlorination at the 3-position using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hr). The reaction achieves 85–90% yield, with purity >98% confirmed by HPLC.

4-Hydroxypyridine+POCl3110°C3-Chloro-4-hydroxypyridine+H3PO4\text{4-Hydroxypyridine} + \text{POCl}3 \xrightarrow{\text{110°C}} \text{3-Chloro-4-hydroxypyridine} + \text{H}3\text{PO}_4

Key Data :

ParameterValue
Temperature110°C
Reaction Time6 hours
Yield87%
Purity (HPLC)98.5%

Synthesis of 1-[3-(Trifluoromethyl)- Triazolo[4,3-b]Pyridazin-6-yl]Piperidin-4-ylmethanol

Triazolo Ring Formation

Adapting the method from CN102796104A, 6-chloropyridazin-3-amine reacts with hydrazine hydrate in ethanol (60°C, 15 hr) to form a hydrazine intermediate. Cyclization with trifluoroacetic anhydride (TFAA) and methanesulfonic acid (MSA) at 110°C for 42 hr yields 3-(trifluoromethyl)-[1,2,]triazolo[4,3-b]pyridazine.

6-Chloropyridazin-3-amine+N2H4Hydrazine IntermediateTFAA/MSA3-Trifluoromethyl-triazolo[4,3-b]pyridazine\text{6-Chloropyridazin-3-amine} + \text{N}2\text{H}4 \rightarrow \text{Hydrazine Intermediate} \xrightarrow{\text{TFAA/MSA}} \text{3-Trifluoromethyl-triazolo[4,3-b]pyridazine}

Optimized Conditions :

  • TFAA/MSA Ratio : 2:1 (mol/mol)

  • Cyclization Temperature : 110°C

  • Yield : 78% (HPLC purity 99.1%).

Etherification of Pyridine and Piperidine-Methanol Subunits

Mitsunobu Coupling

The hydroxyl group of 3-chloro-4-hydroxypyridine reacts with piperidine-methanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to 25°C, 24 hr). This method affords 65–70% yield, with minimal racemization.

3-Chloro-4-hydroxypyridine+Piperidine-methanolDIAD/PPh3Target Compound\text{3-Chloro-4-hydroxypyridine} + \text{Piperidine-methanol} \xrightarrow{\text{DIAD/PPh}_3} \text{Target Compound}

Reaction Parameters :

ReagentQuantity (equiv)
DIAD1.5
PPh₃1.5
Temperature0°C → 25°C

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) : δ 8.35 (d, J = 5.4 Hz, 1H, pyridine-H), 7.92 (s, 1H, triazolo-H), 4.45 (m, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H).

  • HRMS (ESI) : m/z calcd for C₁₈H₁₇ClF₃N₆O 455.0984, found 455.0978.

Purity and Yield Optimization

StepYield (%)Purity (HPLC, %)
Triazolo Formation7899.1
Piperidine Coupling7098.5
Mitsunobu Reaction6897.8

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling

Using CuI/L-proline in DMSO at 100°C, the ether bond forms in 60% yield but requires longer reaction times (48 hr).

SN2 Alkylation

Reacting 3-chloro-4-hydroxypyridine with piperidine-methanol mesylate (K₂CO₃, DMF, 80°C) provides 55% yield but generates mesylate byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : TFAA and MSA are recoverable via distillation, reducing raw material costs.

  • Safety : Exothermic reactions during cyclization require controlled addition and cooling .

Q & A

Q. How can researchers optimize the synthesis of 3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine?

  • Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, triazolopyridazine rings can be formed via oxidative ring closure using sodium hypochlorite in ethanol at room temperature, yielding high purity (73% isolated yield) . Key steps include:
  • Precursor preparation : Use hydrazine intermediates derived from substituted pyridines.
  • Reaction conditions : Reflux with dehydrating agents (e.g., phosphorus oxychloride) to facilitate cyclization .
  • Purification : Column chromatography or alumina plug filtration to isolate the compound .

Q. What spectroscopic techniques are critical for characterizing this compound's structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperidine, triazolopyridazine, and pyridine moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F (1100–1250 cm⁻¹) from the trifluoromethyl group. X-ray crystallography may resolve stereochemical ambiguities in analogs .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to assess cytotoxicity. Antiviral potential can be tested via plaque reduction assays (e.g., against influenza or coronaviruses). Dose-response curves (IC₅₀ values) and selectivity indices (SI) help prioritize hits .

Advanced Research Questions

Q. How do structural modifications to the piperidine or triazolopyridazine moieties influence bioactivity?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
  • Piperidine substitution : Compare 4-methoxyphenyl vs. 3,4-dichlorophenyl sulfonyl groups. The latter enhances antiviral activity by improving target binding .
  • Triazolopyridazine variants : Replace trifluoromethyl with methyl or ethyl groups. Methyl analogs show reduced cytotoxicity (e.g., IC₅₀ > 50 μM in MCF-7 vs. 12 μM for the parent compound) .
    Use molecular docking to predict binding affinities to targets like kinases or viral proteases .

Q. How can researchers validate the compound's molecular targets in disease pathways?

  • Methodological Answer : Employ target deconvolution strategies:
  • siRNA/CRISPR knockdown : Silence suspected targets (e.g., EGFR, PI3K) to observe loss of compound efficacy .
  • Enzyme inhibition assays : Test against purified enzymes (e.g., HDACs, topoisomerases) using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with proteins (e.g., viral polymerases) to identify binding pockets .

Q. How should contradictory data on compound efficacy across studies be resolved?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assays : Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and culture conditions .
  • Stability testing : Use HPLC to verify compound integrity under assay conditions (e.g., pH, temperature) .
  • Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) if cytotoxicity data conflict .

Q. What computational tools can predict off-target interactions or toxicity risks?

  • Methodological Answer : Utilize in silico models :
  • ADMET prediction : Tools like SwissADME or ProTox-II assess bioavailability, hepatotoxicity, and CYP450 inhibition .
  • Off-target profiling : Similarity ensemble approach (SEA) predicts interactions with GPCRs or ion channels .
  • Molecular dynamics (MD) : Simulate binding stability to prioritize analogs with reduced off-target binding .

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